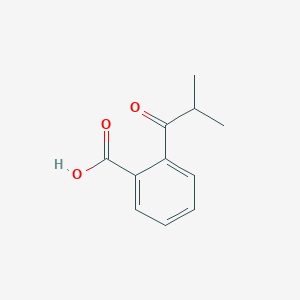

2-(2-Methylpropanoyl)benzoic acid

Overview

Description

2-(2-Methylpropanoyl)benzoic acid is a chemical compound that belongs to the class of benzoic acids. It is commonly used in scientific research due to its unique properties and potential applications. In

Scientific Research Applications

Applications in Food and Environmental Sciences

2-(2-Methylpropanoyl)benzoic acid, a derivative of benzoic acid, plays a significant role in various fields including food sciences and environmental studies. Benzoic acid and its derivatives are found naturally in plant and animal tissues and are produced by microorganisms. These compounds, including 2-(2-Methylpropanoyl)benzoic acid, are extensively used as antibacterial and antifungal preservatives, as well as flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. Their widespread occurrence and use result in significant environmental distribution, found in water, soil, and air, leading to common and lengthy human exposure. Studies have focused on the occurrence, uses, human exposure, metabolism, toxicology, analytical methods for detection, and legal limits of benzoic acid and its derivatives (del Olmo, Calzada, & Nuñez, 2017).

Pharmaceutical Research

2-(2-Methylpropanoyl)benzoic acid analogues have been synthesized and evaluated as potential inhibitors of adenovirus replication. This research demonstrates the potential of benzoic acid derivatives in antiviral therapy, highlighting their role in medicinal chemistry (Öberg et al., 2012).

Reproductive Toxicology

In the study of reproductive toxicology, derivatives of benzoic acid, such as 2-(2-Methylpropanoyl)benzoic acid, have been implicated in adverse effects on the male reproductive system in rats. Research has shown that certain aromatic aldehydes metabolize into benzoic acids, which then form Coenzyme A (CoA) conjugates, potentially impairing male reproduction by affecting CoA-dependent processes necessary for spermatogenesis (Laue et al., 2017).

Material Science

In the field of material science, benzoic acid derivatives have been utilized in the fixation of multilayered structures of liquid-crystalline complexes. These studies provide insights into the potential applications of 2-(2-Methylpropanoyl)benzoic acid in the development of new materials with unique properties (Kishikawa, Hirai, & Kohmoto, 2008).

Analytical Chemistry

2-(2-Methylpropanoyl)benzoic acid and its derivatives have been studied in the context of analytical chemistry, particularly in the development of methods for detecting benzoic acid in various products. For instance, benzoic acid determination in soft drinks using gas chromatography with an on-line pyrolytic methylation technique demonstrates the practical applications of these compounds in quality assurance and protection in pharmaceutical, food, and chemistry industries (Pan et al., 2005).

Polymer Science

In polymer science, benzoic acid and its derivatives, including 2-(2-Methylpropanoyl)benzoic acid, have been explored as new classes of dopants for polyaniline. This research is significant for the development of advanced materials with enhanced electrical conductivity and other desired properties (Amarnath & Palaniappan, 2005).

properties

IUPAC Name |

2-(2-methylpropanoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7(2)10(12)8-5-3-4-6-9(8)11(13)14/h3-7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSNGPWULWQNQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

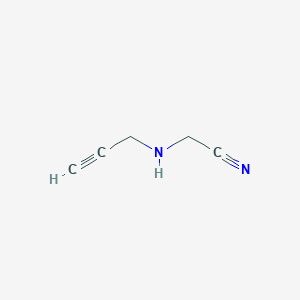

CC(C)C(=O)C1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311736 | |

| Record name | 2-(2-methylpropanoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5652-58-4 | |

| Record name | NSC245099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-methylpropanoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Imino(phenyl)methyl]aniline](/img/structure/B3053774.png)

![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-one](/img/structure/B3053775.png)

![[(2R,3S,5R)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B3053778.png)

![4-[2-(1,3-Benzodioxol-5-ylmethylamino)ethyl]phenol;hydrochloride](/img/structure/B3053785.png)